Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13488897
InChI: InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1
SMILES: COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC13488897

Molecular Formula: C9H10Cl3NO2

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride -

Specification

Molecular Formula C9H10Cl3NO2
Molecular Weight 270.5 g/mol
IUPAC Name methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate;hydrochloride
Standard InChI InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1
Standard InChI Key SRIJGMLHUNVNAI-DDWIOCJRSA-N
Isomeric SMILES COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
SMILES COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Canonical SMILES COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl

Introduction

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. It is characterized by the presence of a methyl ester group, an amino group, and a dichlorophenyl group, which impart unique chemical properties to the compound. The CAS number for this compound is 2682097-42-1, and its molecular weight is approximately 270.5 g/mol .

Synthesis Methods

The synthesis of Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and a chiral amine.

  • Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

  • Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

  • Esterification: The final step involves the esterification of the amine with methyl chloroformate to produce Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride .

Biological Activity and Applications

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride exhibits significant biological activity due to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

ApplicationDescription
Medicinal ChemistryBuilding block for pharmaceutical compounds
Organic SynthesisIntermediate in the synthesis of complex organic molecules
Biological StudiesEmployed in enzyme-substrate interactions and receptor binding assays

Research Findings

Research involving Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride often focuses on its interaction with biological targets. Studies have indicated that this compound can modulate enzyme activities and influence receptor functions, making it a valuable tool for understanding biochemical pathways .

Comparison with Similar Compounds

CompoundHalogen SubstitutionBiological Activity
Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochlorideDichlorophenylEnzyme modulation, receptor interaction
Methyl (R)-2-amino-2-(2,4-difluorophenyl)acetate hydrochlorideDifluorophenylAntimicrobial, anticancer potential

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